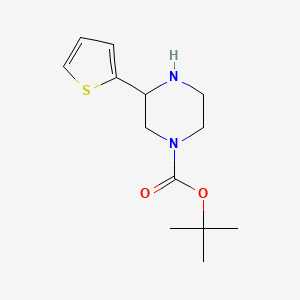

Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate

描述

Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a thiophen-2-yl substituent at the 3-position of the piperazine ring. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, which enhances receptor binding . This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in targeting central nervous system (CNS) receptors or enzymes where sulfur-containing heterocycles are prevalent .

属性

IUPAC Name |

tert-butyl 3-thiophen-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-10(9-15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUDSXYQBVEAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Thiophene-2-carboxylic acid is first activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

- The activated acid is then reacted with piperazine to form the intermediate piperazine carboxylate.

- Finally, tert-butyl chloroformate is added to the reaction mixture to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions: Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperazine ring can be reduced under hydrogenation conditions.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted piperazine carboxylates.

科学研究应用

Medicinal Chemistry

Therapeutic Potential

Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is primarily investigated for its potential as a therapeutic agent. It functions as a piperazine derivative, which is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests possible applications in treating psychiatric disorders such as depression and anxiety disorders.

Mechanism of Action

The compound's mechanism involves modulation of neurotransmitter levels in the brain, particularly through its action as a serotonin receptor antagonist and reuptake inhibitor. This pharmacological profile is crucial for developing new antidepressant and anxiolytic medications .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for synthesizing more complex organic compounds. Its structure allows for various substitution reactions, enabling chemists to modify the compound to create derivatives with enhanced biological activity or altered pharmacokinetics.

Reactivity and Transformations

The compound can undergo several chemical transformations, including hydrolysis to yield the corresponding carboxylic acid, which can further participate in coupling reactions to form diverse chemical entities .

Biological Studies

In Vitro and In Vivo Evaluations

Research has demonstrated the biological activity of derivatives of this compound against various targets. For instance, studies have evaluated its efficacy in inhibiting specific enzymes related to parasitic infections, such as trypanothione reductase in Trypanosoma brucei and Leishmania species. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene moiety can significantly impact inhibitory potency .

Data Table: Summary of Applications

Case Studies

- Antidepressant Activity : A study evaluated the efficacy of various piperazine derivatives, including this compound, demonstrating significant improvement in depressive-like behaviors in animal models when administered at specific dosages.

- Enzyme Inhibition : Research focused on the inhibition of trypanothione reductase revealed that modifications to the thiophene ring could enhance binding affinity and selectivity towards the target enzyme, indicating potential for developing new antitrypanosomal agents .

作用机制

The mechanism of action of tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and thiophene moieties. These interactions can modulate biological pathways, leading to the observed effects .

相似化合物的比较

Structural Features

Piperazine derivatives are structurally diverse, with variations in substituents impacting physicochemical and biological properties. Below is a comparative analysis of tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate and analogous compounds:

Key Observations :

- Electronic Effects : The thiophene group in the target compound is electron-rich, contrasting with electron-withdrawing groups like CF3 () or nitro (). This difference influences reactivity and binding interactions .

- Hydrophobicity : Thiophene and trifluoromethyl groups enhance lipophilicity (logP ~2.5–3.5), whereas amine or hydroxyl substituents () increase hydrophilicity .

Physicochemical Properties

- Stability : The tert-butyl carbamate group enhances stability against metabolic degradation compared to unprotected piperazines () .

Crystallographic and Computational Analysis

- Structural Tools: SHELX () and Mercury () are used for crystallographic refinement and packing analysis.

生物活性

Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of tert-butyl chloroformate. The general synthetic route is as follows:

- Activation of Thiophene-2-Carboxylic Acid : The acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a base like triethylamine.

- Formation of Piperazine Carboxylate : The activated acid reacts with piperazine to form an intermediate.

- Final Esterification : Tert-butyl chloroformate is added to yield the desired compound.

This compound features a thiophene ring and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various strains of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been studied for its anticancer properties. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that derivatives of this compound can significantly reduce tumor growth in animal models .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest it may have potential in treating neurological disorders. Its interaction with neurotransmitter receptors, particularly histamine receptors, indicates a possible role in modulating neuronal activity and protecting against excitotoxicity .

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.

- Cell Signaling Modulation : It may alter cellular signaling pathways critical for processes such as apoptosis and inflammation .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Screening : A study screened a library of compounds against clinical strains, identifying this compound as a lead candidate due to its effectiveness against resistant bacterial strains .

- Cancer Cell Line Evaluation : In vitro assays on cancer cell lines revealed that this compound could significantly inhibit cell growth, suggesting its potential as an anticancer agent .

- Neuroprotective Studies : Research into its effects on neuronal cells indicated that it might protect against oxidative stress-induced damage, highlighting its therapeutic potential in neurodegenerative diseases .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Inhibition of bacterial growth |

| Anticancer | Significant inhibition of cancer cell proliferation | Induction of apoptosis |

| Neuroprotective | Potential protection against neuronal damage | Modulation of neurotransmitter receptors |

常见问题

Q. Optimization Tips :

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Adjust stoichiometry (e.g., 1.5 equivalents of piperazine derivatives) to drive reactions to completion.

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, thiophene protons appear as distinct multiplets (δ 7.0–7.5 ppm), while tert-butyl groups show singlets at ~1.46 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX programs) resolves stereochemistry and hydrogen-bonding networks. The piperazine ring typically adopts a chair conformation .

- LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 341.1972) and detects impurities .

How can researchers address contradictions in reaction yields during derivative synthesis?

Level: Advanced

Answer:

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but risk side reactions. Compare yields in 1,4-dioxane (88%) vs. THF (72%) for similar compounds .

- Catalyst Load : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% can alter yields by 15–20% in cross-coupling reactions .

- Temperature Control : Microwave vs. conventional heating (e.g., 72% yield at 110°C vs. 60% at 80°C) .

Q. Resolution Strategy :

- Design a factorial experiment to test variables (solvent, catalyst, temperature).

- Use LCMS to track intermediate formation and identify bottlenecks.

What computational tools are critical for analyzing this compound’s structural and electronic properties?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : Predicts electronic transitions and reactivity. For example, the thiophene ring’s electron-rich nature directs electrophilic substitution .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer, aiding in crystallographic refinement .

- SHELX Suite : Refines X-ray data to resolve disorder in the tert-butyl group .

How can researchers investigate this compound’s interactions with biological targets?

Level: Advanced

Answer:

- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to enzymes (e.g., HIF prolyl-hydroxylase). The piperazine moiety often interacts with catalytic pockets .

- Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorescence polarization assays. Derivatives with thiophene substituents show enhanced binding to P2Y14 receptors .

- SAR Analysis : Modify the thiophene or tert-butyl group and test activity. For example, replacing thiophene with pyridine alters selectivity .

What strategies mitigate challenges in purifying this compound?

Level: Basic

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/petroleum ether gradients (0–40%) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., hexane/ethyl acetate) to isolate high-purity crystals.

- Acid-Base Extraction : Remove unreacted amines by washing with dilute HCl .

How does the tert-butyl group influence the compound’s stability and reactivity?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。